2-Chloro-3-(difluoromethyl)-6-methylpyridine
Overview
Description
2-Chloro-3-(difluoromethyl)-6-methylpyridine is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used in the development of agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in its structure may bestow many of the distinctive physical-chemical properties observed with this class of compounds .
Biochemical Pathways
Similar compounds have been used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Result of Action
Similar compounds have shown to have unique biological properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(difluoromethyl)-6-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering cellular responses to external stimuli . Additionally, it has been observed to impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in biochemical pathways . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining safe and effective usage levels in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways can influence the overall activity and function of this compound, affecting its efficacy and potential side effects. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its overall impact. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-3-5(7(9)10)6(8)11-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYWILYJTDJUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242857 | |
Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-36-5 | |
Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-3-(difluoromethyl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.